

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Glutaconate

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Compound of Interest

Compound Name: *Dimethyl glutaconate*

Cat. No.: *B041789*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **dimethyl glutaconate**, a valuable diester intermediate in organic synthesis. This document details established synthetic methodologies, thorough characterization protocols, and key physicochemical and spectroscopic data to support researchers in the effective utilization of this compound.

Physicochemical Properties of Dimethyl Glutaconate

Dimethyl glutaconate is a diester also known as dimethyl 2-pentenedioate.[1][2] It typically exists as a mixture of cis and trans isomers.[3] The properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	5164-76-1	[1] [2]
Molecular Formula	C ₇ H ₁₀ O ₄	[4]
Molecular Weight	158.15 g/mol	[1] [2]
Appearance	Colorless Oil	[5]
Density	1.124 g/mL at 20 °C	[1] [5]
Refractive Index (n _{20/D})	1.452	[1] [5]
Boiling Point	192.8 ± 15.0 °C (Predicted)	[5]
Flash Point	>100 °C	[5]
Solubility	Slightly soluble in chloroform and methanol	[5]

Synthesis of Dimethyl Glutaconate

Dimethyl glutaconate can be synthesized through several methods, with the most common being the direct esterification of glutaconic acid.

Fischer Esterification of Glutaconic Acid

This laboratory-scale method involves the acid-catalyzed esterification of glutaconic acid with methanol.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glutaconic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **dimethyl glutaconate**.

Industrial Scale Synthesis: Catalytic Esterification

On an industrial scale, **dimethyl glutaconate** is synthesized via the catalytic esterification of glutaconic acid with methanol.^[1] This process utilizes a solid catalyst, such as stannous oxide or a strong acid cation exchange resin, at elevated temperatures (120–150°C) and pressures (0.3–1.0 MPa).^[1] The product is then purified by distillation.^[1]

Characterization of Dimethyl Glutaconate

Thorough characterization is essential to confirm the identity and purity of the synthesized **dimethyl glutaconate**. The following are standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of **dimethyl glutaconate** and to identify its fragmentation pattern. The compound is typically analyzed on a nonpolar capillary column.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A standard nonpolar column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
- Carrier Gas: Helium.
- Injection Mode: Split injection.

- **Oven Program:** A suitable temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.
- **MS Detection:** The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400.

The electron ionization mass spectrum of **dimethyl glutaconate** is characterized by the following major fragments:

m/z	Relative Intensity (%)	Putative Fragment
59	100.0	[COOCH ₃] ⁺
99	80.0	[M - COOCH ₃] ⁺
127	60.0	[M - OCH ₃] ⁺
158	40.0	[M] ⁺

Data is representative and may vary slightly based on instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **dimethyl glutaconate**, providing information on the hydrogen and carbon framework.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	s	6H	2 x -OCH ₃
~3.40	d	2H	-CH ₂ -
~5.90	dt	1H	=CH-
~6.90	dt	1H	=CH-

Chemical shifts are approximate and may vary depending on the solvent and the cis/trans isomer ratio.

Chemical Shift (δ) ppm	Assignment
~52.0	-OCH ₃
~35.0	-CH ₂ -
~122.0	=CH-
~145.0	=CH-
~166.0	C=O

Chemical shifts are approximate and may vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **dimethyl glutaconate**.

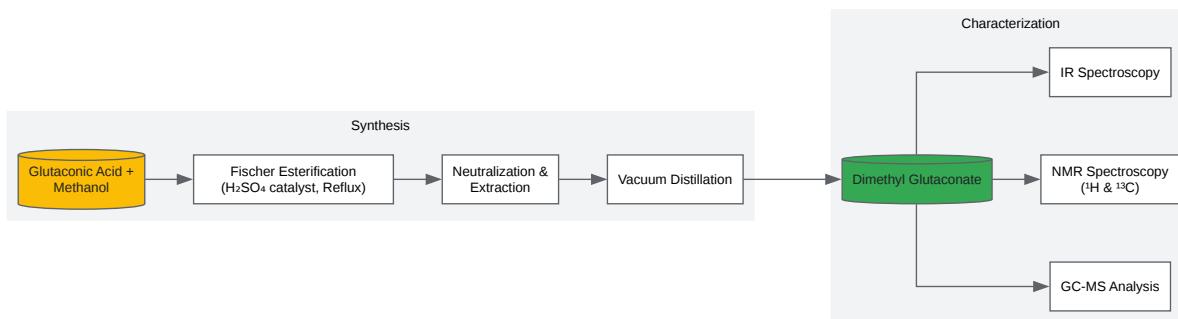
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (sp ³)
~1725	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (ester)

Visualizing Key Processes

Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of **dimethyl glutaconate**.

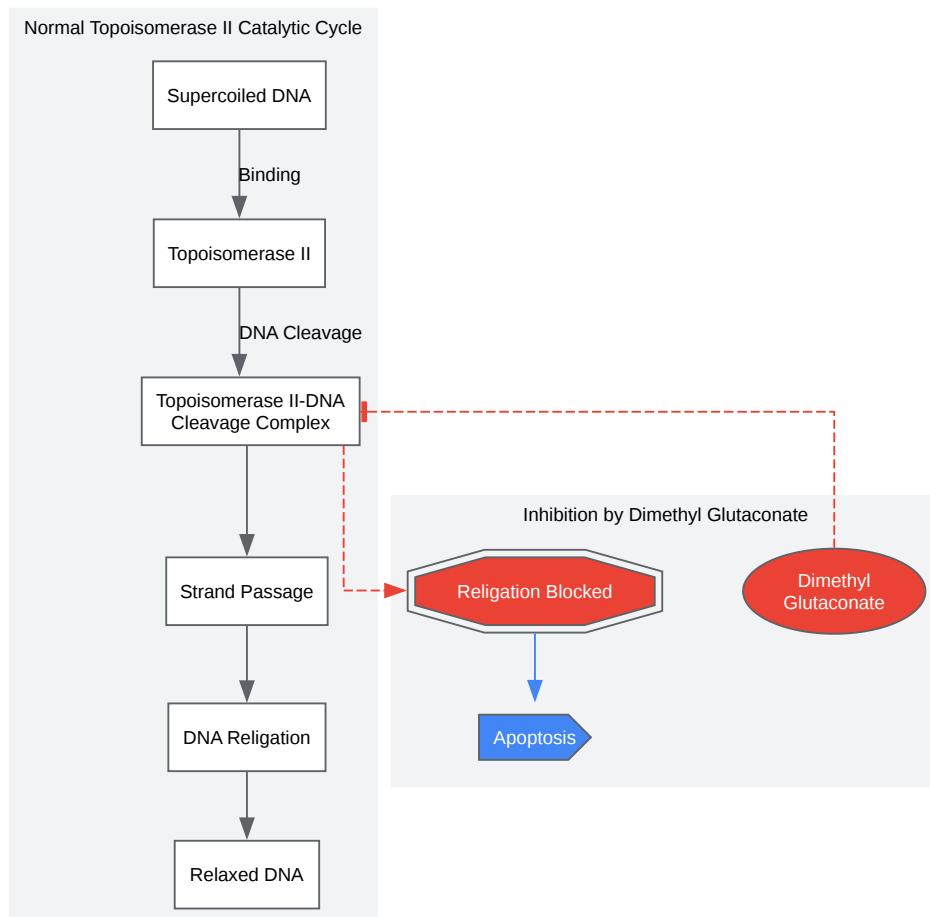


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Caption: Workflow for the synthesis and characterization of **dimethyl glutaconate**.

Mechanism of Topoisomerase II Inhibition

Dimethyl glutaconate has been reported to exhibit anticancer properties by inhibiting topoisomerase II, an enzyme crucial for DNA replication.^[4] The following diagram provides a simplified representation of this mechanism.



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